1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one
Description
1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one is a piperazinone derivative characterized by a lactam (cyclic amide) core and a chiral 2-methylpyrrolidine substituent linked via a propoxy chain to a phenyl group. This structural motif is common in ligands targeting G protein-coupled receptors (GPCRs) or enzymes, where the lactam ring enhances metabolic stability compared to non-cyclic piperazines .
Properties
CAS No. |
921616-69-5 |
|---|---|
Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[4-[3-[(2S)-2-methylpyrrolidin-1-yl]propoxy]phenyl]piperazin-2-one |
InChI |
InChI=1S/C18H27N3O2/c1-15-4-2-10-20(15)11-3-13-23-17-7-5-16(6-8-17)21-12-9-19-14-18(21)22/h5-8,15,19H,2-4,9-14H2,1H3/t15-/m0/s1 |
InChI Key |
CVHICRKRASXHJS-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one typically involves multiple steps. One common synthetic route includes the reductive amination of a precursor compound with an appropriate aldehyde. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol . The resulting product is then purified and characterized using techniques such as IR, NMR, and mass spectroscopy .
Chemical Reactions Analysis
1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential antimicrobial and antifungal agent.
Biological Research: The compound’s interaction with biological targets makes it a candidate for studying molecular mechanisms and pathways.
Industrial Applications: Its unique chemical properties may be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Piperazin-2-one vs. Piperazine Derivatives
- CGP12177A (): A benzimidazol-2-one derivative with a tert-butylaminopropoxy chain demonstrates the importance of bulky substituents for β-adrenergic receptor binding, highlighting how core heterocycle substitutions influence target engagement .
Pyrrolidine Substituents
Substituent Effects on Bioactivity
Pharmacological Implications
- The lactam core in the target compound may confer greater stability than non-cyclic piperazines (e.g., MK45 in ), which are prone to metabolic oxidation .
- The (2S)-2-methylpyrrolidine group’s stereochemistry could enhance enantioselective binding, a critical factor in reducing off-target effects .
Biological Activity
1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be classified as a piperazine derivative with a complex structure that includes a phenyl group and a pyrrolidine moiety. Its molecular formula is , and it is characterized by the following structural components:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Phenyl group : A benzene derivative that enhances lipophilicity.
- Pyrrolidine : A five-membered nitrogen-containing ring that may influence receptor binding.
Research indicates that compounds similar to this compound interact primarily with serotonin receptors, particularly the 5-HT1A receptor. This interaction suggests potential applications in treating mood disorders and anxiety.
Pharmacological Studies
- Receptor Binding Affinity : Studies have shown that derivatives of piperazine exhibit selective binding to 5-HT receptors. For instance, one study demonstrated that a related compound had a significantly higher affinity for 5-HT1A receptors compared to other serotonin receptor subtypes, indicating potential efficacy in modulating serotonergic pathways .
- In Vivo Effects : In animal models, administration of similar piperazine derivatives has been associated with decreased levels of serotonin metabolites in the brain, suggesting an influence on serotonin synthesis or metabolism . Additionally, these compounds have been linked to behavioral changes such as hypothermia and increased corticosterone levels, further supporting their role in neuropharmacology.
- Antimicrobial Activity : While primarily studied for neuropharmacological effects, some piperazine derivatives have also shown moderate antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity .
Study 1: Neuropharmacological Profile
A study investigating the neuropharmacological profile of piperazine derivatives found that compounds with similar structures to this compound exhibited anxiolytic-like effects in rodent models. The results indicated a significant reduction in anxiety-like behavior when tested in elevated plus-maze and open field tests.
Study 2: Synthesis and Antimicrobial Testing
Another research effort focused on synthesizing new piperazine derivatives and evaluating their antimicrobial properties. The synthesized compounds were tested against various bacterial strains, revealing that some exhibited significant antibacterial activity, which could be attributed to their structural characteristics .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
